![molecular formula C28H30N4O2S2 B15109663 (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15109663.png)
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one
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Description
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C28H30N4O2S2 and its molecular weight is 518.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one (CAS Number: 372969-96-5) belongs to a class of organic molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O2S, with a molecular weight of approximately 438.52 g/mol. The structure features a thiazole ring, a pyrazole moiety, and a morpholine group, which contribute to its biological properties.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C21H26N4O2S |
Molecular Weight | 438.52 g/mol |
IUPAC Name | This compound |
CAS Number | 372969-96-5 |
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways, particularly those associated with cancer progression.
- Antioxidant Properties : The presence of sulfur in the thiazole ring may contribute to antioxidant activity, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting inflammatory cytokines.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Cancer Treatment : Due to its ability to inhibit key kinases involved in tumor growth.
- Neurological Disorders : The morpholine component suggests possible neuroprotective effects.
- Cardiovascular Health : Antioxidant properties may benefit cardiovascular conditions by reducing oxidative damage.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds within the same chemical class:
- Study on Pyrazole Derivatives : A study evaluated the anti-cancer properties of pyrazole derivatives, revealing that modifications to the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines .
- Inhibition of p38 MAP Kinase : Research on similar thiazole-pyrazole compounds showed effective inhibition of p38 MAP kinase, leading to reduced inflammation and tumor growth in preclinical models .
- Antioxidant Activity Assessment : A comparative study found that thiazole-containing compounds exhibited significant antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .
Data Table of Biological Activities
Properties
Molecular Formula |
C28H30N4O2S2 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C28H30N4O2S2/c1-4-14-35-24-12-10-21(11-13-24)26-22(18-32(30-26)23-8-6-5-7-9-23)15-25-27(33)29-28(36-25)31-16-19(2)34-20(3)17-31/h5-13,15,18-20H,4,14,16-17H2,1-3H3/b25-15- |
InChI Key |
WDLZXWNVRIDMOO-MYYYXRDXSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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